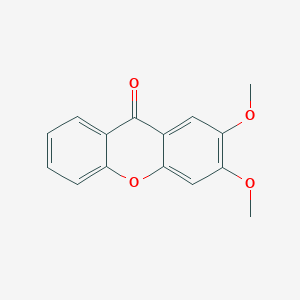

2,3-Dimethoxyxanthen-9-one

概要

説明

2,3-Dimethoxyxanthen-9-one is a chemical compound belonging to the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The compound this compound has a molecular formula of C15H12O4 and is characterized by the presence of two methoxy groups at the 2 and 3 positions on the xanthone scaffold.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethoxybenzaldehyde with salicylic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction mixture is heated to promote cyclization, resulting in the formation of the xanthone core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times. Additionally, the use of catalysts such as zinc chloride or phosphoryl chloride can enhance the efficiency of the cyclization process.

化学反応の分析

Photochemical Reactivity of the Triplet Excited State

Laser flash photolysis studies (λ = 355 nm, 10 ns pulse) in acetonitrile revealed that 2,3-dimethoxyxanthen-9-one forms a triplet excited state with absorption maxima at 380, 550, and 630 nm and a lifetime of 3.0 µs . This triplet state reacts efficiently with hydrogen donors and electron donors, as summarized below:

Table 1: Rate Constants for Triplet-State Quenching

| Quencher | Rate Constant (L mol⁻¹ s⁻¹) | Reaction Type |

|---|---|---|

| 1,3-Cyclohexadiene | Energy transfer/[4+2] cycloaddition | |

| 1,4-Cyclohexadiene | Energy transfer | |

| DABCO | Electron transfer |

The high rate constant for 1,3-cyclohexadiene suggests efficient energy transfer or potential cycloaddition pathways .

Hydrogen Abstraction from Phenolic Compounds

The triplet state abstracts hydrogen from phenolic compounds at near-diffusion-controlled rates, forming phenoxyl radicals. Rate constants for this process are largely independent of the phenolic substituent:

Table 2: Hydrogen Abstraction Rates with Phenols

| Phenol | Rate Constant (L mol⁻¹ s⁻¹) |

|---|---|

| Phenol | |

| 4-Methoxyphenol | |

| 4-Cyanophenol |

The reaction proceeds via a radical mechanism, with the triplet state abstracting a hydrogen atom from the phenolic O–H group .

Electron Transfer Reactions with DABCO

Reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) generates the anion radical of this compound, characterized by absorption at 410 nm and a broad band between 600–710 nm . This electron transfer mechanism is critical for understanding its redox behavior in photodynamic applications.

科学的研究の応用

Overview

2,3-Dimethoxyxanthen-9-one has a molecular formula of and features two methoxy groups at the 2 and 3 positions on the xanthone scaffold. Its structural characteristics contribute to its diverse biological activities, making it a subject of interest in various research domains.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to xanthone quinones. |

| Reduction | Forms dihydroxanthones. |

| Substitution | Introduces halogen or alkyl groups at specific positions. |

Biology

- Biological Activities : The compound exhibits several biological properties:

- Anti-cancer : Induces apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory : Inhibits inflammatory pathways, potentially useful in treating inflammatory diseases.

- Anti-microbial : Demonstrates activity against various bacterial and fungal strains.

Medicine

- Therapeutic Potential : Ongoing research is investigating its efficacy as a therapeutic agent for conditions such as diabetes and cancer. Studies indicate that it may inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism, thus aiding in blood glucose regulation.

Industry

- Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for industrial applications.

Case Studies

- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of certain cancer cell lines by inducing apoptosis through caspase activation pathways. This mechanism highlights its potential as an anti-cancer agent.

- Diabetes Management : Research on extracts from Garcinia species containing xanthones showed that they could inhibit α-amylase and α-glucosidase activities, leading to reduced blood glucose levels. This suggests that compounds like this compound may play a role in developing anti-diabetic therapies .

- Antimicrobial Applications : In vitro studies have shown that various xanthone derivatives exhibit antimicrobial activity against pathogens such as E. faecalis and S. aureus. The structural modifications of xanthones can enhance their effectiveness against these microbes .

作用機序

The mechanism of action of 2,3-Dimethoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways.

類似化合物との比較

- 1,7-Dihydroxy-2,3-dimethoxyxanthone

- 1-Hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one

Comparison: 2,3-Dimethoxyxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other xanthone derivatives, it may exhibit different levels of activity against various biological targets, making it a valuable compound for research and development.

生物活性

2,3-Dimethoxyxanthen-9-one is a xanthone derivative that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of two methoxy groups at the 2 and 3 positions of the xanthone backbone. Its structural features contribute to its biological activity, particularly in antioxidant and anti-inflammatory pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. A study demonstrated that this compound significantly reduced mitochondrial superoxide production in RAW264.7 macrophage cells exposed to rotenone, indicating its potential as a mitochondrial protector against oxidative damage .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and PGE2 in LPS-stimulated human macrophages. The results suggested a dose-dependent reduction in these inflammatory markers, highlighting its potential therapeutic role in inflammatory diseases .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes related to inflammation and metabolic disorders. It has shown promising results as a cholinesterase inhibitor, which may have implications for neuroprotective strategies in conditions like Alzheimer's disease . Additionally, its interaction with enzymes such as α-amylase and α-glucosidase suggests potential benefits in managing diabetes by inhibiting carbohydrate hydrolysis and regulating blood glucose levels .

Case Study: Antioxidant Efficacy

A recent study assessed the antioxidant efficacy of this compound using a model of oxidative stress induced by rotenone. The compound was administered at varying concentrations (5 µM to 100 µM), with results indicating a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The findings suggest that this compound could be beneficial in conditions characterized by oxidative stress .

In Vivo Studies

In vivo studies involving animal models have further elucidated the anti-inflammatory effects of this compound. In a Freund's Complete Adjuvant-induced arthritis model in rats, treatment with the compound resulted in a marked reduction in paw swelling compared to control groups. This suggests its potential application in treating inflammatory disorders such as arthritis .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.

- Inhibition of Pro-inflammatory Pathways : By inhibiting key enzymes involved in inflammatory processes, it reduces the synthesis of inflammatory mediators.

- Enzyme Interaction : Its role as an enzyme inhibitor may contribute to metabolic regulation and neuroprotection.

特性

IUPAC Name |

2,3-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-13-7-10-12(8-14(13)18-2)19-11-6-4-3-5-9(11)15(10)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCWUPRCWDSQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291717 | |

| Record name | 2,3-dimethoxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42833-49-8 | |

| Record name | NSC77511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethoxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。